molecular formula C10H9BrN2 B594278 6-Bromo-3-cyclopropyl-1H-indazole CAS No. 1311197-90-6

6-Bromo-3-cyclopropyl-1H-indazole

Cat. No. B594278
CAS RN: 1311197-90-6
M. Wt: 237.1
InChI Key: ZVQAEYFKLBCBMY-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropyl-1H-indazole is a chemical compound with the CAS Number: 1311197-90-6 . It has a molecular weight of 237.1 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes this compound, has been a subject of research in recent years . The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H9BrN2 . The InChI Code for this compound is 1S/C10H9BrN2/c11-7-3-4-8-9 (5-7)12-13-10 (8)6-1-2-6/h3-6H,1-2H2, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving 1H- and 2H-indazoles have been explored in various studies . These reactions include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Scientific Research Applications

Pharmacological Significance of Indazole Derivatives

Indazoles, including 6-Bromo-3-cyclopropyl-1H-indazole, are nitrogen-containing heterocyclic compounds with significant pharmacological importance. Derivatives of indazole exhibit a wide range of biological activities, making them key scaffolds for developing novel therapeutic agents. Research has identified indazole derivatives with promising anticancer and anti-inflammatory activities, as well as potential applications in disorders involving protein kinases and neurodegeneration. The detailed mechanism of action of these derivatives suggests new molecules with biological and therapeutic properties could be developed, indicating the versatility of the indazole scaffold in drug discovery (Denya, Malan, & Joubert, 2018).

Biological Applications and Synthesis Strategies

The synthesis and biology of indazoles, including the 6-Bromo-3-cyclopropyl variant, have been extensively studied, highlighting their importance in medicinal chemistry. These compounds are known for their antibacterial, anticancer, antioxidant, anti-inflammatory, and antidiabetic properties, among others. The diverse pharmacological profiles of indazole derivatives stem from their ability to interact with various biological targets, offering a foundation for developing new therapeutic agents with improved efficacy and safety profiles (Ali, Dar, Pradhan, & Farooqui, 2013).

Emerging Research and Future Directions

Recent advancements in the chemistry of indazoles underscore the ongoing interest in this class of compounds for drug development. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as powerful tools for constructing functionalized indazole derivatives. These methodologies enable the synthesis of indazoles with increased structural complexity and functional flexibility, critical for medicinal applications. The evolving synthesis strategies indicate a promising future for the development of indazole-based drugs with potential applications in cancer therapy and beyond (Shiri, Roosta, Dehaen, & Amani, 2022).

Safety and Hazards

The safety data sheet for 6-Bromo-3-cyclopropyl-1H-indazole advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

6-Bromo-3-cyclopropyl-1H-indazole is a novel indazole derivative that has been synthesized and evaluated for its anticancer, antiangiogenic, and antioxidant activities . The primary targets of this compound are human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by hindering their viability . Among the synthesized compounds, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .

Biochemical Pathways

The affected pathways involve the inhibition of proangiogenic cytokines associated with tumor development . For instance, one of the compounds was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF, whereas another showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition .

Pharmacokinetics

The compound’s impact on bioavailability can be inferred from its ability to inhibit the viability of specific cancer cell lines .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cancer cell viability and the suppression of proangiogenic cytokines . This leads to anticancer, antiangiogenic, and antioxidant effects .

properties

IUPAC Name

6-bromo-3-cyclopropyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAEYFKLBCBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC(=CC3=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716640
Record name 6-Bromo-3-cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1311197-90-6
Record name 6-Bromo-3-cyclopropyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311197-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-cyclopropyl-1H-indazole
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